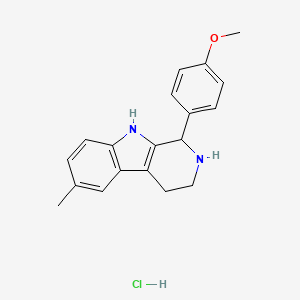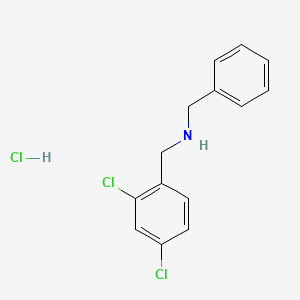![molecular formula C16H16ClN3O B2469438 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 902047-53-4](/img/structure/B2469438.png)
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological and pharmacological activities . They are considered as privileged core skeletons in biologically active compounds and are seen as bioisosteres of natural purine .
Synthesis Analysis
Pyrazolopyrimidines can be synthesized through various methods. One such method involves the use of key intermediates in constructing the cross-linked deoxyoligonucleotides duplex .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines can vary depending on the specific compound. For example, one compound has a molecular weight of 495.57 .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions. For instance, they can be used in the synthesis of fused pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines can vary greatly depending on the specific compound. For example, one compound has a molecular weight of 140.1830 .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity
Research has demonstrated that pyrazolo[3,4-d]pyrimidines, which are analogues of the purines, exhibit affinity towards A1 adenosine receptors. Studies involving the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown that certain substitutions at the N1 and N5 positions can enhance receptor affinity, with a 3-chlorophenyl group and butyl group increasing activity in their respective positions. This suggests potential applications in designing receptor-targeted therapies (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Agents
Another area of interest is the development of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents, particularly for cancer treatment. These compounds have shown activity in inhibiting cell proliferation and inducing apoptosis by interfering with the phosphorylation of Src, a protein tyrosine kinase involved in the regulation of cellular processes. Molecular modeling simulations suggest these compounds act at the molecular level to inhibit cancer cell growth (Carraro et al., 2006).
Antimicrobial and Anticancer Agents
The synthesis of novel pyrazole and pyrimidine derivatives has led to the identification of compounds with significant antimicrobial and anticancer activity. Certain synthesized compounds have shown higher activity than reference drugs like doxorubicin, suggesting their potential as novel therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized with various moieties, including amino acids and sulfonamides, demonstrating potent antimicrobial activity. These findings underscore the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in developing new antimicrobial agents (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).
Wirkmechanismus
While the specific mechanism of action for “5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol” is not known, similar compounds have been studied for their inhibitory effects on certain proteins. For example, some pyrazolo[3,4-d]pyrimidines have been designed and synthesized as novel CDK2 targeting compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-16(2,3)13-8-14(21)20-15(19-13)11(9-18-20)10-6-4-5-7-12(10)17/h4-9,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXDFAJRJCDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)
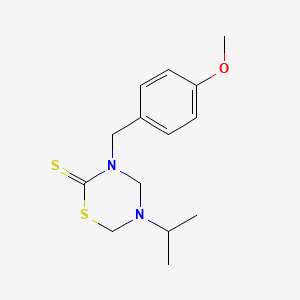
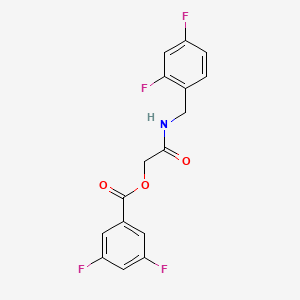
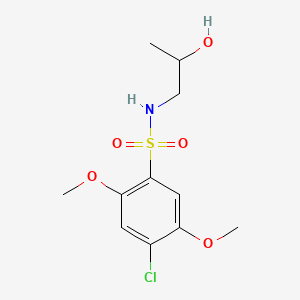
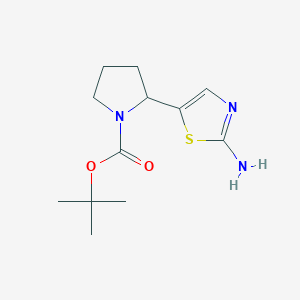

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)

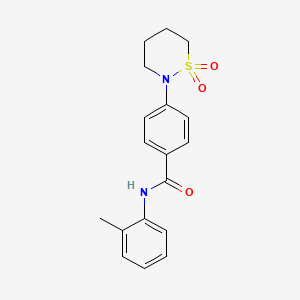
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)
